molecular formula C10H12ClN3 B3057441 2-(1H-indol-3-yl)ethanimidamide hydrochloride CAS No. 80661-61-6

2-(1H-indol-3-yl)ethanimidamide hydrochloride

Cat. No.: B3057441
CAS No.: 80661-61-6
M. Wt: 209.67 g/mol
InChI Key: MVJVVGIRNIJOFW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H12ClN3 . It has a molecular weight of 211.69 and is typically found in the form of a powder .


Synthesis Analysis

The synthesis of indole derivatives, such as this compound, can be challenging. One method involves the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid . Another pathway involves reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring attached to an ethanimidamide group . The InChI code for this compound is 1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4,7H,5-6,11-12H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 211.69 and its InChI code is 1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4,7H,5-6,11-12H2;1H .

Scientific Research Applications

Molecular Docking and Biological Activities

A study focused on synthesizing derivatives related to 2-(1H-indol-3-yl)ethanimidamide hydrochloride, specifically a series of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives. These compounds were evaluated for their molecular docking, antimicrobial, and anti-diabetic activities. One compound exhibited significant CDOCKER energy, indicating potential for binding with biological targets. The series showed promising antimicrobial activity and demonstrated significant alpha-amylase and alpha-glucosidase inhibition, suggesting potential applications in anti-diabetic therapies (Ramya et al., 2017).

Anti-inflammatory Potential

Another study synthesized thiazolyl/oxazolyl formazanyl indoles, including derivatives that might share a core structure with this compound. These compounds were evaluated for anti-inflammatory activity using the carrageenan-induced edema model in rats. Among them, a specific indole derivative showed the highest efficacy in reducing edema, indicating its potential as an anti-inflammatory agent (Singh et al., 2008).

Antitumor Agents Derived from Indole-3-carbinol

Research on indole-3-carbinol derivatives, closely related to the 2-(1H-indol-3-yl)ethanimidamide structure, led to the development of potent antitumor agents like OSU-A9. This compound demonstrated significant apoptosis-inducing activity and affected multiple signaling pathways in prostate cancer cells, indicating its therapeutic potential in cancer treatment (Weng et al., 2007).

BET Bromodomain Inhibition for Cancer Therapy

The design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds, which may be structurally similar to this compound, led to potent BET inhibitors with applications in cancer therapy. These compounds showed high binding affinities to BET proteins and were effective in leukemia and breast cancer models, highlighting their potential in oncology (Zhao et al., 2017).

Neurotransmitter Effects and Antidepressant Action

Bifemelane hydrochloride's effects on neurotransmitter levels in patients with cerebral infarction suggest that similar compounds, such as this compound, might have implications in treating depressive symptoms and modulating neurotransmitter activity (Koide et al., 1995).

Future Directions

The future directions for research on 2-(1H-indol-3-yl)ethanimidamide hydrochloride could involve further studies on its synthesis, chemical reactions, and potential biological activities. For instance, further structural modification and optimization of similar compounds are needed to obtain drug candidates with effective anti-RSV activities in vivo .

Mechanism of Action

Target of Action

Compounds with similar indole structures have been known to target interleukin-2

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. More detailed studies are required to elucidate the exact mechanism.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that this compound could have a wide range of effects.

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9;/h1-4,6,13H,5H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJVVGIRNIJOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80661-61-6
Record name 1H-Indole-3-ethanimidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80661-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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